

## Tesevatinib in Animal Models: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Tesevatinib |           |
| Cat. No.:            | B1684520    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Tesevatinib** (formerly known as XL647 and KD019) is a potent, orally available, multi-targeted tyrosine kinase inhibitor that has shown promise in various preclinical models of cancer and polycystic kidney disease.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **tesevatinib** in animal models, summarizing key data and experimental protocols to inform further research and development.

## Pharmacodynamics: Efficacy in Disease Models

**Tesevatinib** has demonstrated significant efficacy in rodent models of autosomal recessive polycystic kidney disease (ARPKD) and patient-derived xenograft (PDX) models of glioblastoma.

## **Polycystic Kidney Disease Models**

In rodent models of ARPKD, **tesevatinib** has been shown to ameliorate the progression of both renal and biliary disease.[2][3] Studies were conducted in the rapidly progressing bpk mouse model, a phenocopy of severe neonatal ARPKD, and the orthologous PCK rat model.[2][4]

Experimental Protocol: Polycystic Kidney Disease Studies[2][3]

Animal Models:



- bpk Mice: BALB/c-(Bicc1/Bicc1) mice, a model for severe, rapidly progressing ARPKD.[2]
  Wild-type BALB/c mice served as controls.
- PCK Rats: An orthologous model of human ARPKD. Sprague Dawley rats were used as controls.[2]
- Drug Formulation and Administration:
  - Tesevatinib HCl was dissolved in a vehicle of EtOH:PEG 400:distilled water (5:45:50).
  - bpk Mice: 7.5 and 15 mg/kg/day administered via intraperitoneal (I.P.) injection from postnatal day (PN) 4 to PN21.[2][3]
  - PCK Rats: 7.5 and 15 mg/kg/day administered via oral gavage from PN30 to PN90.[2][3]
- Pharmacodynamic Assessments:
  - Body weight, total kidney weight, and liver weight were measured.
  - Kidney weight to body weight (KW/BW) and liver weight to body weight (LW/BW) ratios were calculated.
  - A cystic index (CI) was determined through morphometric analysis.
  - Renal function was assessed by measuring serum blood urea nitrogen (BUN), creatinine
    (CR), and 12-hour urinary concentrating ability (UCA).
  - Target engagement was validated by Western analysis of phosphorylated (active) forms of key mediators of cystogenesis including EGFR, ErbB2, c-Src, and VEGFR2/KDR.[2][3]
  - Toxicity was evaluated by monitoring for compound-related deaths and morphological changes in various organs.[2]

Table 1: Pharmacodynamic Efficacy of **Tesevatinib** in the bpk Mouse Model of ARPKD[2]



| Treatment<br>Group<br>(Dose)      | n  | KW/BW<br>Ratio | Cystic<br>Index (CI) | LW/BW<br>Ratio | BUN<br>(mg/dL) |
|-----------------------------------|----|----------------|----------------------|----------------|----------------|
| Untreated<br>bpk                  | 10 | 0.081 ± 0.004  | 4.80 ± 0.40          | 0.078 ± 0.003  | 125 ± 15       |
| Tesevatinib<br>(7.5<br>mg/kg/day) | 10 | 0.062 ± 0.003  | 3.60 ± 0.52          | 0.065 ± 0.002  | 75 ± 10        |
| Tesevatinib<br>(15<br>mg/kg/day)  | 10 | 0.045 ± 0.002  | 2.50 ± 0.50          | 0.058 ± 0.002  | 45 ± 8         |

Table 2: Pharmacodynamic Efficacy of **Tesevatinib** in the PCK Rat Model of ARPKD[2]

| Treatment<br>Group<br>(Dose)      | n  | KW/BW<br>Ratio | Cystic<br>Index (CI) | LW/BW<br>Ratio | BUN<br>(mg/dL) |
|-----------------------------------|----|----------------|----------------------|----------------|----------------|
| Untreated<br>PCK                  | 10 | 0.039 ± 0.002  | 3.80 ± 0.30          | 0.048 ± 0.002  | 40 ± 5         |
| Tesevatinib<br>(7.5<br>mg/kg/day) | 10 | 0.032 ± 0.002  | 2.70 ± 0.25          | 0.043 ± 0.002  | 30 ± 4         |
| Tesevatinib<br>(15<br>mg/kg/day)  | 10 | 0.025 ± 0.001  | 1.95 ± 0.20          | 0.039 ± 0.001  | 25 ± 3         |

### Glioblastoma Models

**Tesevatinib** has been evaluated in patient-derived xenograft (PDX) models of EGFR-amplified glioblastoma, where it demonstrated modest in vivo efficacy despite potent in vitro activity.[5] This discrepancy may be attributed to drug-tissue binding and compensatory signaling.

Experimental Protocol: Glioblastoma Studies[6][5]



- Animal Models: Athymic nude mice bearing either intracranial or flank tumors from EGFRamplified patient-derived glioblastoma xenografts (GBM12 and GBM6).[5]
- Drug Administration: **Tesevatinib** was administered at 60 mg/kg orally daily.[6]
- Pharmacodynamic Assessments:
  - In vitro: Cell viability (IC50) and suppression of EGFR signaling were assessed.[5]
  - In vivo: Efficacy was determined by median survival for intracranial tumors and time to outcome for flank tumors.[5]

Table 3: In Vitro and In Vivo Pharmacodynamics of **Tesevatinib** in Glioblastoma PDX Models[5]

| Model                | In Vitro IC50         | In Vivo Efficacy (Median<br>Survival/Time to Outcome<br>vs. Vehicle) |
|----------------------|-----------------------|----------------------------------------------------------------------|
| GBM12 (intracranial) | 11 nmol/L (5.5 ng/mL) | 23 vs. 18 days                                                       |
| GBM12 (flank)        | 41 vs. 33 days        |                                                                      |
| GBM6 (flank)         | 102 nmol/L            | 44 vs. 33 days                                                       |

# Pharmacokinetics: Absorption, Distribution, and Brain Penetration

Pharmacokinetic studies of **tesevatinib** have been conducted in rats and mice, with a particular focus on its ability to penetrate the blood-brain barrier (BBB).

Experimental Protocol: Pharmacokinetic Studies[7]

- Animal Models:
  - Rats: Used for quantitative whole-body autoradiography with 14C labeled **tesevatinib**.



- Mice: Wild-type (WT) FVB mice and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice were used to assess BBB penetration.
- Drug Administration:
  - Rats: Single dose of 14C labeled tesevatinib.
  - Mice: Single oral dose or intraperitoneal infusion via osmotic minipumps.
- Sample Analysis:
  - Rats: Whole-body autoradiography.
  - Mice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine tesevatinib concentrations in brain and plasma.
- Tissue Binding: Rapid equilibrium dialysis was used to assess drug-tissue binding.[6]

Table 4: Pharmacokinetic Parameters of **Tesevatinib** in Rodent Models[7]



| Animal<br>Model | Adminis<br>tration<br>Route | Dose | Time<br>Point   | Brain<br>Concent<br>ration<br>(µg/g) | Plasma<br>Concent<br>ration<br>(µg/mL) | Brain/Pl<br>asma<br>Ratio<br>(Kp) | Unboun<br>d<br>Brain/Pl<br>asma<br>Ratio<br>(Kp,uu) |
|-----------------|-----------------------------|------|-----------------|--------------------------------------|----------------------------------------|-----------------------------------|-----------------------------------------------------|
| Rat             | Single<br>Dose              | N/A  | 6-24<br>hours   | -                                    | -                                      | ~1.0<br>(radioacti<br>vity)       | -                                                   |
| WT<br>Mouse     | Single<br>Oral              | N/A  | 2 hours         | 0.72                                 | 1.36                                   | 0.53                              | 0.03-0.08                                           |
| TKO<br>Mouse    | Single<br>Oral              | N/A  | 2 hours         | 10.03                                | 1.75                                   | 5.73                              | 0.40-1.75                                           |
| WT<br>Mouse     | I.P.<br>Infusion            | N/A  | Steady<br>State | 1.46                                 | 1.26                                   | 1.16                              | -                                                   |
| TKO<br>Mouse    | I.P.<br>Infusion            | N/A  | Steady<br>State | 30.6                                 | 1.22                                   | 25.10                             | -                                                   |

Note: Unbound concentrations in the brain of WT mice were 0.78 to 1.59 ng/g.[5]

## **Signaling Pathways and Experimental Workflows**

The multi-targeted nature of **tesevatinib** allows it to inhibit several key signaling pathways involved in cell proliferation and angiogenesis.[1][8]





Click to download full resolution via product page

Caption: Tesevatinib inhibits multiple receptor tyrosine kinases.





Click to download full resolution via product page

Caption: Workflow for Polycystic Kidney Disease studies.







Click to download full resolution via product page

Caption: Workflow for Glioblastoma PK/PD studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tesevatinib Wikipedia [en.wikipedia.org]
- 2. Tesevatinib ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tesevatinib ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy of Tesevatinib in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models May Be Limited by Tissue Binding and Compensatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- 7. In vivo efficacy of tesevatinib in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Tesevatinib in Animal Models: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684520#pharmacokinetics-and-pharmacodynamics-of-tesevatinib-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com